molecular formula C6H10N4O B141088 3-(Aminomethyl)-6-methoxypyrazin-2-amine CAS No. 135290-19-6

3-(Aminomethyl)-6-methoxypyrazin-2-amine

Cat. No. B141088
CAS RN: 135290-19-6
M. Wt: 154.17 g/mol
InChI Key: QGGHWLTVBJLJPQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(Aminomethyl)-6-methoxypyrazin-2-amine (AMPA) is a pyrazine derivative that has been extensively studied for its potential use in pharmaceuticals. It has been found to exhibit a wide range of biological activities, including antimicrobial, antitumor, and anti-inflammatory effects.

Mechanism of Action

The mechanism of action of 3-(Aminomethyl)-6-methoxypyrazin-2-amine is not fully understood. However, it has been found to inhibit the activity of bacterial DNA gyrase and topoisomerase IV, which are essential enzymes for bacterial DNA replication. It has also been found to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
3-(Aminomethyl)-6-methoxypyrazin-2-amine has been found to exhibit a wide range of biochemical and physiological effects. It has been found to inhibit the growth of bacteria by disrupting their DNA replication process. It has also been found to induce apoptosis in cancer cells by activating the caspase pathway. In addition, it has been found to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 3-(Aminomethyl)-6-methoxypyrazin-2-amine in lab experiments is its broad-spectrum antimicrobial activity. It has been found to be effective against a wide range of bacteria, including drug-resistant strains. However, one of the limitations of using 3-(Aminomethyl)-6-methoxypyrazin-2-amine in lab experiments is its potential toxicity. It has been found to exhibit cytotoxicity in some cell lines, which may limit its use in certain applications.

Future Directions

There are several future directions for research on 3-(Aminomethyl)-6-methoxypyrazin-2-amine. One area of research is the development of new synthesis methods that are more efficient and cost-effective. Another area of research is the optimization of 3-(Aminomethyl)-6-methoxypyrazin-2-amine's antimicrobial and antitumor activity through structural modifications. In addition, further research is needed to fully understand the mechanism of action of 3-(Aminomethyl)-6-methoxypyrazin-2-amine and its potential use in the treatment of various diseases.
Conclusion:
In conclusion, 3-(Aminomethyl)-6-methoxypyrazin-2-amine is a pyrazine derivative that has been extensively studied for its potential use in pharmaceuticals. It exhibits a wide range of biological activities, including antimicrobial, antitumor, and anti-inflammatory effects. While there are advantages and limitations to using 3-(Aminomethyl)-6-methoxypyrazin-2-amine in lab experiments, further research is needed to fully understand its potential applications and optimize its activity.

Synthesis Methods

3-(Aminomethyl)-6-methoxypyrazin-2-amine can be synthesized using a variety of methods, including the reaction between 3-bromo-6-methoxypyrazine-2-carboxylic acid and methylamine. Other methods include the reaction between 3,6-dichloropyrazine-2-carboxylic acid and methylamine or the reaction between 3-chloro-6-methoxypyrazine-2-carboxylic acid and ammonia.

Scientific Research Applications

3-(Aminomethyl)-6-methoxypyrazin-2-amine has been studied extensively for its potential use in pharmaceuticals. It has been found to exhibit antimicrobial activity against a wide range of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecalis (VRE). It has also been found to exhibit antitumor activity against a variety of cancer cell lines, including breast, prostate, and lung cancer.

properties

CAS RN

135290-19-6

Product Name

3-(Aminomethyl)-6-methoxypyrazin-2-amine

Molecular Formula

C6H10N4O

Molecular Weight

154.17 g/mol

IUPAC Name

3-(aminomethyl)-6-methoxypyrazin-2-amine

InChI

InChI=1S/C6H10N4O/c1-11-5-3-9-4(2-7)6(8)10-5/h3H,2,7H2,1H3,(H2,8,10)

InChI Key

QGGHWLTVBJLJPQ-UHFFFAOYSA-N

SMILES

COC1=CN=C(C(=N1)N)CN

Canonical SMILES

COC1=CN=C(C(=N1)N)CN

synonyms

Pyrazinemethanamine, 3-amino-5-methoxy- (9CI)

Origin of Product

United States

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